Boc-3-iodo-D-Phenylalanine
Description
Contextualization of D-Amino Acid Derivatives in Chemical Synthesis and Biological Systems
Amino acids, the fundamental units of proteins, are chiral molecules that exist in two mirror-image forms, or stereoisomers: L-amino acids and D-amino acids. jpt.com While L-amino acids are the predominant form found in proteins in nature, D-amino acids are less common, often found in the cell walls of bacteria and in certain peptides with specialized functions. jpt.comfrontiersin.orgmdpi.com
This relative rarity in higher organisms is a key advantage in medicinal chemistry. Peptides made from L-amino acids are often quickly broken down by enzymes (proteases) in the body, limiting their effectiveness as drugs. nih.gov In contrast, peptides incorporating D-amino acids are resistant to this enzymatic degradation. nih.govmdpi.com This enhanced stability can significantly improve the pharmacokinetic properties of peptide-based drugs, allowing them to remain active in the body for longer periods. jpt.commdpi.com Consequently, D-amino acid derivatives are crucial building blocks in the synthesis of more robust and effective therapeutic peptides. rsc.orgmdpi.com
| Feature | L-Amino Acids | D-Amino Acids |
|---|---|---|
| Natural Abundance | Predominant form in proteins of most living organisms. jpt.com | Rare in higher organisms; found in some bacteria and specialized peptides. jpt.comfrontiersin.org |
| Role in Protein Synthesis | Standard building blocks for ribosomal protein synthesis. | Not used in ribosomal protein synthesis; incorporated by nonribosomal peptide synthetases. tandfonline.com |
| Susceptibility to Proteases | Readily degraded by endogenous proteases. nih.gov | Resistant to degradation by most proteases. nih.govmdpi.com |
| Application in Drug Design | Used for synthesizing peptides mimicking natural molecules. jpt.com | Used to enhance the stability and half-life of therapeutic peptides. jpt.commdpi.com |
Significance of Halogenated Amino Acids in Advanced Research Applications
The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—into amino acids is a powerful strategy in medicinal chemistry and chemical biology. nih.govnih.gov Halogenation can profoundly alter a molecule's physicochemical properties, including its size, lipophilicity, and electronic character, which in turn can influence how it interacts with biological targets. researchgate.netnih.gov A significant portion of drugs approved for clinical use are halogenated compounds, underscoring the importance of this chemical modification. nih.govtandfonline.comnih.gov
Heavier halogens like bromine and iodine are of particular interest because of their ability to form a specific, non-covalent interaction known as a halogen bond. acs.orgpnas.org This interaction occurs when the halogen atom acts as a Lewis acid, interacting with an electron-donating atom (like oxygen or nitrogen) in a protein's binding pocket. acs.org Halogen bonds can contribute favorably to the stability of a drug-target complex, enhancing the ligand's binding affinity and specificity. nih.govresearchgate.net
Furthermore, iodinated amino acids, such as 3-iodo-phenylalanine, are valuable in biomedical imaging and therapy. ontosight.ai By using a radioactive isotope of iodine (e.g., ¹²³I or ¹³¹I), the amino acid can be transformed into a radiotracer for techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), allowing for the visualization of tumors. researchgate.netgoogle.comiiarjournals.org
Overview of the tert-Butyloxycarbonyl (Boc) Protecting Group in Amino Acid Chemistry
In the stepwise synthesis of peptides, it is essential to control which chemical groups on the amino acid building blocks react. This is achieved by using "protecting groups" that temporarily block a reactive site, such as the amino group (-NH₂), preventing it from participating in unwanted side reactions. ontosight.aiwikipedia.org
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in peptide synthesis. tcichemicals.com It is valued for its stability under a variety of reaction conditions, particularly basic and nucleophilic environments, which allows other chemical transformations to be carried out on the molecule without affecting the protected amine. organic-chemistry.org
A key feature of the Boc group is that it is acid-labile, meaning it can be easily and cleanly removed under mild acidic conditions, typically with trifluoroacetic acid (TFA). wikipedia.orgchemistrysteps.com This selective removal regenerates the free amino group, allowing it to be coupled with the next amino acid in the sequence. springernature.comnih.gov This robust "protect-react-deprotect" strategy, enabled by the Boc group, is fundamental to the successful synthesis of complex peptides and other molecules.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 478183-66-3 | chemimpex.comscbt.com |
| Molecular Formula | C₁₄H₁₈INO₄ | chemimpex.comscbt.com |
| Molecular Weight | 391.2 g/mol | chemimpex.comscbt.com |
| Appearance | White powder | chemimpex.com |
| Purity | ≥ 99% (HPLC) | chemimpex.com |
| Melting Point | 113-121 °C | chemimpex.com |
| Storage | Store at 0-8 °C | chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTBEGFNTNOLNZ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673987 | |
| Record name | N-(tert-Butoxycarbonyl)-3-iodo-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478183-66-3 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-iodo-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478183-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-3-iodo-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-t-Butyloxycarbonyl-D-3-iodophenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Boc 3 Iodo D Phenylalanine and Its Precursors
Stereoselective Synthesis of 3-Iodinated D-Phenylalanine Scaffolds
The creation of enantiomerically pure 3-iodo-D-phenylalanine hinges on synthetic routes that can control the stereochemistry at the α-carbon. Several strategies have been developed to achieve this, often starting from readily available chiral precursors or employing asymmetric catalysts.
One established approach begins with D-phenylalanine itself. harvard.edu By leveraging the existing chirality of the natural amino acid, subsequent chemical modifications can be performed to introduce the iodo group without racemization. For instance, a sequence involving protection of the amine and carboxyl groups, followed by electrophilic iodination, can yield the desired product. Direct oxidative iodination, using reagents like iodine in the presence of an oxidizing agent such as iodic acid (HIO₃), has been reported for the synthesis of iodinated phenylalanine derivatives. nih.gov While often applied to L-phenylalanine, the principles are directly transferable to the D-enantiomer. nih.gov Careful control of reaction conditions is necessary to favor iodination at the desired 3-position (meta) over the 2- (ortho) or 4- (para) positions.
Another powerful method involves the asymmetric phase-transfer catalyzed alkylation of a glycine-derived Schiff base. mdpi.com Using a cinchona alkaloid-derived catalyst, a benzyl (B1604629) halide bearing an iodine atom at the 3-position can be introduced to the glycine (B1666218) template. This method establishes the D-stereocenter with high enantioselectivity. mdpi.com
Biocatalysis offers a highly selective alternative. Aromatic amino acid aminotransferases (ArATs), which are pyridoxal-phosphate (PLP)-dependent enzymes, can be used in dynamic kinetic resolution processes. nih.gov These enzymes can catalyze the transamination of a pre-functionalized phenylpyruvate precursor (e.g., 3-iodophenylpyruvate) to generate the corresponding D-amino acid with high stereoselectivity. nih.gov
A representative synthetic approach could involve the following key transformation:
Table 1: Key Transformation in Stereoselective Synthesis| Starting Material | Key Reagent/Catalyst | Product | Stereochemical Control |
|---|---|---|---|
| N-Boc-glycine tert-butyl ester benzophenone (B1666685) imine | 3-Iodobenzyl bromide, Cinchona alkaloid-derived phase-transfer catalyst | Boc-3-iodo-D-phenylalanine tert-butyl ester | Catalyst-controlled asymmetric alkylation |
| 3-Iodophenylpyruvic acid | D-Amino acid aminotransferase (DAAT), Amine donor (e.g., D-alanine) | 3-Iodo-D-phenylalanine | Enzymatic dynamic kinetic resolution |
Palladium-Catalyzed Cross-Coupling Strategies in Aromatic Amino Acid Functionalization
The carbon-iodine bond in this compound is a versatile handle for further molecular elaboration through palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a vast array of novel phenylalanine analogs with tailored properties. The N-Boc protecting group is generally compatible with these reaction conditions. rsc.org
Suzuki-Miyaura Coupling Applications in Phenylalanine Derivatization
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for modifying iodophenylalanine derivatives. mdpi.com It involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mdpi.comnih.gov This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. researchgate.net
Research has demonstrated the successful application of Suzuki-Miyaura coupling on N-Boc-4-iodophenylalanine to create biaryl peptides. researchgate.net These principles are directly applicable to the 3-iodo isomer. For example, coupling this compound methyl ester with various arylboronic acids can produce a library of 3-aryl-D-phenylalanine derivatives. The reaction can be performed both in solution and on a solid support, making it suitable for peptide chemistry and combinatorial synthesis. mdpi.comresearchgate.net
Table 2: Examples of Suzuki-Miyaura Coupling with Iodophenylalanine Derivatives
| Iodophenylalanine Derivative | Boronic Acid/Ester | Catalyst/Ligand | Product | Finding |
|---|---|---|---|---|
| N-Boc-4-iodophenylalanine | Phenylboronic Acid | Pd nanoparticles in microgel | N-Boc-4-phenyl-phenylalanine | Full conversion achieved at 37 °C after 24 hours. researchgate.net |
| Genetically encoded 4-iodo-L-phenylalanine in a protein | Nitroxide boronic acid | Pd catalyst | Spin-labeled protein | Enables site-directed spin labeling of proteins for structural studies. nih.gov |
| Resin-bound 4-iodophenylalanine peptide | Various aryl halides (after borylation) | PdCl₂(dppf) | Derivatized biaryl peptides | Solid-phase borylation followed by Suzuki coupling is an effective strategy for peptide diversification. researchgate.net |
Negishi Cross-Coupling Approaches for Building Block Synthesis
The Negishi cross-coupling reaction provides another powerful route for the functionalization of iodinated amino acids. rsc.org This reaction pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. A key advantage of Negishi coupling is the high reactivity and functional group tolerance of the organozinc reagents. dokumen.pub
For the synthesis of complex D-phenylalanine analogs, an organozinc iodide can be prepared from a protected D-serine derivative. This reagent can then be coupled with a variety of aryl iodides, including 3-iodinated aromatic systems, to construct the desired phenylalanine scaffold. dokumen.pub Alternatively, this compound can be directly coupled with various organozinc reagents (e.g., alkylzinc, arylzinc, or heteroarylzinc halides) to introduce new substituents at the 3-position. rsc.orgnih.gov This method is particularly useful for creating C(sp²)-C(sp³) bonds. beilstein-journals.org
Table 3: Negishi Cross-Coupling for Amino Acid Synthesis
| Halide Substrate | Organozinc Reagent | Catalyst | Product Type | Key Feature |
|---|---|---|---|---|
| Various Aryl/Heteroaryl Iodides | Serine-derived organozinc iodide | Pd(0) catalyst | Substituted Phenylalanine Derivatives | Tolerates various functional groups including difluorophosphonates and heterocycles. dokumen.pub |
| Heteroaromatic Halides | Ethyl 2-(bromo(zincio))acetate | Pd catalyst | α-Heteroaryl-α-amino acids | A photochemically enhanced Negishi coupling serves as the key step in a multi-step synthesis. nih.gov |
Stille Cross-Coupling for Phosphole-Containing Phenylalanine Analogs
The Stille cross-coupling reaction, which involves the reaction of an organic halide with an organotin compound catalyzed by palladium, is a valuable tool for creating specific types of functionalized amino acids. harvard.edu A notable application is the synthesis of phenylalanine derivatives containing a phosphole moiety. thieme-connect.com
Researchers have successfully synthesized a phosphole-containing phenylalanine derivative via a Stille coupling between N-Boc-4-iodophenylalanine methyl ester and a stannylphosphole reagent. thieme-connect.comresearchgate.net The reaction proceeded efficiently using Pd(dba)₂ as the catalyst without the need for an additional phosphine (B1218219) ligand. This methodology can be directly adapted to this compound to generate novel 3-(phospholyl)-D-phenylalanine analogs, which are of interest as building blocks for creating modified peptides and metalloproteins. thieme-connect.comresearchgate.net
Table 4: Stille Cross-Coupling for Phosphole-Phenylalanine Synthesis
| Halide Substrate | Organotin Reagent | Catalyst | Product | Significance |
|---|
Radioiodination Techniques for Isotopic Labeling of Phenylalanine Derivatives
Introducing a radioactive iodine isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) into the phenylalanine scaffold is critical for applications in medical imaging and radiotherapy. mdpi.com this compound serves as a "cold" standard or precursor for these "hot" labeled compounds. The two main strategies for radioiodination are electrophilic and nucleophilic substitution.
Electrophilic destannylation is a common method. nih.govsigmaaldrich.com In this approach, a trialkyltin precursor, such as N-Boc-3-(tributylstannyl)-D-phenylalanine, is synthesized. This precursor then reacts with a source of electrophilic radioiodide (e.g., Na[*I] in the presence of an oxidizing agent like chloramine-T or Iodogen) to replace the stannyl (B1234572) group with the radioisotope in high yield. nih.govduke.edu
Cu(I)-Assisted Isotopic Exchange Methods
Nucleophilic radioiodination offers an alternative, particularly for no-carrier-added syntheses. mdpi.com While direct nucleophilic aromatic substitution of a leaving group like nitro or trimethylammonium is possible, a more versatile method is the isotopic exchange on a non-radioactive aryl iodide precursor. This exchange is often sluggish but can be significantly accelerated by the addition of copper(I) salts. mdpi.com
The Cu(I)-assisted radioiodination facilitates the nucleophilic attack of the radioiodide anion on the aromatic ring. mdpi.com The reaction involves heating the precursor, such as this compound, with Na[*I] in the presence of a Cu(I) source, like CuI or in situ-generated Cu(I) from a Cu(II) salt and a reducing agent. mdpi.com This method has been successfully used to synthesize radiolabeled compounds like [¹²⁴I]MIBG and can be applied to iodinated phenylalanine derivatives. mdpi.com More recent advancements have shown that copper-mediated radio-iododeboronation of aryl boronic acid precursors is also a highly efficient and mild method for labeling. nih.govresearchgate.netacs.org
Table 5: Cu(I)-Assisted Radioiodination
| Precursor | Radioisotope Source | Catalyst System | Key Conditions | Application |
|---|---|---|---|---|
| m-Iodobenzylguanidine | [¹²⁴I]NaI | Cu(II)-sulfate / Tin(II)-sulfate | Elevated temperature | Synthesis of [¹²⁴I]MIBG for PET imaging. mdpi.com |
| Aryl Boronic Acids | [¹²⁵I]NaI | [Cu(OAc)(phen)₂]OAc | Room temperature, 10 min | Efficient radio-iododeboronation for preparing SPECT tracers. nih.govacs.org |
Iododestannylation Pathways for No-Carrier-Added Radiotracers
Iododestannylation is a premier and widely utilized method for the electrophilic radioiodination of compounds, particularly for producing no-carrier-added (n.c.a.) radiotracers. nih.gov This pathway is advantageous when the final product can be effectively purified from the unreacted tin-containing precursor. nih.gov
The process typically begins with a precursor such as N-Boc-protected bromo- or iodophenylalanine. nih.gov In the initial step, the halogen atom is substituted with a tributylstannyl group. nih.govresearchgate.net Subsequently, this tributylstannyl group is replaced by an iodine isotope. nih.gov This reaction is generally carried out under standard conditions using an oxidizing agent like chloramine-T. nih.govresearchgate.net The use of organotin compounds as key intermediates allows for the efficient preparation of radioiodinated molecules with good radiochemical yields and high purity. mdpi.com
To address the challenge of separating the final product from toxic tin derivatives, strategies such as affixing the tin precursors to insoluble resins have been developed. nih.gov
Detailed Research Findings:
| Precursor | Reagents | Conditions | Product | Radiochemical Yield (RCY) | Reference |
| N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester | Na[¹²⁴/¹³¹I], HCl, Chloramine-T | Room Temperature | n.c.a. [¹²⁴/¹³¹I]IPA | Not specified | researchgate.net |
| N-Boc-bromo- or iodophenylalanine | 1. (Bu₃Sn)₂ 2. Iodine isotope, Chloramine-T | Standard | Radiolabeled para-iodo-L-phenylalanine | Not specified | nih.gov |
| Organotin Intermediates | [¹²⁵I]NaI | Not specified | [¹²⁵I]iodo-L-TIC(OH) derivatives | 51-78% | mdpi.com |
Electrophilic vs. Nucleophilic Radioiodination Considerations
Both electrophilic and nucleophilic substitution reactions are primary methods for radioiodination, with electrophilic substitution being the more dominant approach. nih.gov The choice between these two pathways depends on the molecular structure of the precursor and the desired reaction conditions. researchgate.net
Electrophilic Radioiodination: This is a popular strategy for introducing radioiodine. nih.gov It often involves the reaction of an activated aromatic ring with an electrophilic iodine species. Iododestannylation is a key example of this method. nih.gov Oxidizing agents like chloramine-T, peracids, hydrogen peroxide, or Iodogen are commonly used to generate the electrophilic iodine from Na*I. nih.gov The pH of the reaction mixture is crucial, with optimal yields often achieved at a pH of 7-8. nih.gov While effective, strong oxidizing agents and high temperatures can be harsh on labile organic compounds. nih.govresearchgate.net
Nucleophilic Radioiodination: This method typically involves the displacement of a leaving group by a nucleophilic iodide anion. nih.gov Halogen exchange reactions are the most common form of nucleophilic radioiodination. nih.gov To enhance the reaction yield, catalysts such as copper(II) salts are often added. nih.govnih.gov The Cu+-assisted nucleophilic radioiodination has been successfully applied to various radiopharmaceuticals and can be performed in water or mixed solvents. researchgate.net This method is suitable for producing compounds with all iodine radioisotopes, although yields may vary. nih.gov
Comparison of Radioiodination Methods:
| Method | Key Features | Common Reagents | Advantages | Disadvantages |
| Electrophilic Substitution | Dominant approach; involves electrophilic iodine species. nih.gov | Chloramine-T, Iodogen, Peracids. nih.gov | High product yields, especially with iododestannylation. nih.govresearchgate.net | Can require harsh conditions (strong oxidizers, high temp). nih.govresearchgate.net |
| Nucleophilic Substitution | Involves displacement by a nucleophilic iodide. nih.gov | Cu(II) salts as catalysts. nih.govnih.gov | Suitable for all iodine isotopes; can be performed in aqueous media. nih.govresearchgate.net | Yields can vary depending on the radioisotope. nih.gov |
Protecting Group Strategies and Orthogonal Deprotection in Complex Peptide Synthesis
In the synthesis of complex peptides, protecting groups are essential to prevent unwanted side reactions. creative-peptides.combiosynth.com The tert-butyloxycarbonyl (Boc) group is a widely used α-amino protecting group. chemimpex.comcreative-peptides.com
The Boc group is stable to most bases and nucleophiles, allowing for an orthogonal protection strategy where a base-labile group, such as Fmoc (9-fluorenylmethyloxycarbonyl), can be used elsewhere in the molecule. organic-chemistry.org Boc protection is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org
Deprotection of the Boc group is achieved under anhydrous acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrogen chloride (HCl). creative-peptides.comyoutube.com This differential lability is the cornerstone of orthogonal synthesis, enabling the selective removal of one protecting group without affecting others. biosynth.com For instance, in a Boc/Bn (tert-butyloxycarbonyl/benzyl) strategy, both groups are acid-labile, but their removal requires acids of different strengths, rendering the strategy "quasi-orthogonal". biosynth.com
Common Protecting Groups in Peptide Synthesis:
| Protecting Group | Abbreviation | Lability | Common Deprotection Reagent |
| tert-Butoxycarbonyl | Boc | Acid-labile | Trifluoroacetic Acid (TFA), HCl creative-peptides.comyoutube.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-labile | Piperidine creative-peptides.com |
| Benzyloxycarbonyl | Z | Hydrogenolysis, Strong Acid | H₂/Pd, HBr/AcOH creative-peptides.com |
| Benzyl | Bzl / Bn | Hydrogenolysis, Strong Acid | H₂/Pd, Strong Acid biosynth.com |
| tert-Butyl | tBu | Acid-labile | Trifluoroacetic Acid (TFA) creative-peptides.com |
This strategic use of orthogonal protecting groups allows for the precise and controlled assembly of complex peptide structures containing specialized amino acids like this compound. chemimpex.combiosynth.com
Boc 3 Iodo D Phenylalanine As a Versatile Building Block in Peptide and Protein Research
Strategic Incorporation into Peptide Sequences for Enhanced Propertiesnih.govnih.gov
The introduction of Boc-3-iodo-D-phenylalanine into peptide chains is a strategic approach to augment their therapeutic potential. chemimpex.com The presence of the iodine atom can significantly influence the biological activity, stability, and pharmacokinetic profile of peptide-based drugs. chemimpex.comchemimpex.com
Modulation of Biological Activity and Stability in Therapeutic Peptidesnih.govnih.gov
The incorporation of iodinated phenylalanine derivatives can enhance the biological activity and stability of therapeutic peptides. chemimpex.comchemimpex.com The iodine atom, being large and hydrophobic, can alter the peptide's conformation and its interaction with biological targets such as receptors and enzymes. cymitquimica.com This modification can lead to improved binding affinity and, consequently, enhanced therapeutic efficacy. Furthermore, the introduction of this non-natural amino acid can increase the peptide's resistance to enzymatic degradation, thereby prolonging its biological half-life.
A notable example involves the synthesis of biphenyl-phenylalanine derivatives, where N-Boc-3-iodophenylalanine is a key starting material. nih.gov These derivatives, when incorporated into proteins like dihydrofolate reductase, have been shown to modulate enzyme activity. nih.gov
Influence on Pharmacokinetic Profiles of Peptide-Based Drugsnih.gov
The pharmacokinetic properties of peptide drugs, which dictate their absorption, distribution, metabolism, and excretion (ADME), can be favorably modified by the inclusion of this compound. The increased hydrophobicity imparted by the iodine atom can influence how the peptide interacts with plasma proteins and cell membranes, potentially altering its distribution and clearance rates. cymitquimica.comtum.de Research has shown that introducing 4-iodo-D-phenylalanine into the linker region of certain molecules increases plasma-protein binding, which can affect their biodistribution. tum.de While this specific finding relates to the 4-iodo isomer, it highlights the general principle that iodination can be a tool to modulate pharmacokinetics. The ability to fine-tune these properties is crucial for optimizing drug performance and developing more effective therapeutic agents. researchgate.net
| Parameter | Effect of Incorporating Iodinated Phenylalanine | Reference |
| Biological Activity | Can be enhanced due to altered conformation and target binding. | chemimpex.comchemimpex.com |
| Stability | Increased resistance to enzymatic degradation. | |
| Pharmacokinetics | Modified ADME profile due to increased hydrophobicity. | cymitquimica.comtum.de |
Applications in Bioconjugation for Targeted Molecular Constructsnih.govnih.gov
Bioconjugation, the process of linking molecules to create novel constructs, is a powerful strategy in modern medicine. This compound is a valuable tool in this context, facilitating the attachment of peptides to other biomolecules for targeted therapies and diagnostics. chemimpex.com
Facilitating Attachment to Biomolecules for Diagnostic and Therapeutic Purposesnih.govnih.gov
The iodine atom in this compound provides a reactive handle for various chemical coupling reactions. This allows for the straightforward attachment of peptides to a wide range of molecules, including imaging agents, cytotoxic drugs, and targeting ligands. chemimpex.comchemimpex.com For instance, the iodine can be used in radiolabeling techniques, which are essential for developing imaging agents for diagnostic procedures like PET scans. chemimpex.com This targeted approach ensures that the therapeutic or diagnostic agent is delivered specifically to the desired site of action, minimizing off-target effects and maximizing efficacy.
Role in Protein Engineering and Modification for Novel Functional Proteinsnih.gov
Protein engineering aims to create new proteins with enhanced or novel functions. This compound plays a significant role in this field by enabling the site-specific incorporation of non-natural amino acids into protein structures. chemimpex.com
| Application Area | Specific Use of this compound | Key Benefit | Reference |
| Peptide Therapeutics | Modulation of biological activity and stability. | Enhanced efficacy and prolonged half-life. | chemimpex.comchemimpex.com |
| Peptide Pharmacokinetics | Modification of ADME properties. | Optimized drug performance. | cymitquimica.comtum.deresearchgate.net |
| Bioconjugation | Attachment to diagnostic and therapeutic agents. | Targeted delivery and imaging. | chemimpex.comchemimpex.com |
| Protein Engineering | Site-specific incorporation into proteins. | Facilitates protein structure determination and creation of novel functions. | nih.govnih.gov |
Translational and Clinical Research Perspectives in Medicinal Chemistry
Design and Development of Peptide-Based Pharmaceuticals
Boc-3-iodo-D-phenylalanine is a versatile building block in the synthesis of complex peptides and peptidomimetics intended for pharmaceutical use. chemimpex.comguidechem.com The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amine functional group of the amino acid. This protection is crucial in solid-phase peptide synthesis (SPPS), as it prevents unwanted side reactions and allows for the sequential addition of amino acids to build a specific peptide chain. chemimpex.com The presence of the D-isomer configuration makes the resulting peptides more resistant to enzymatic degradation by proteases within the body, which typically recognize L-amino acids. This increased stability can lead to a longer biological half-life and improved pharmacokinetic profiles for peptide-based drugs.
The incorporation of an iodine atom onto the phenyl ring further modifies the compound's properties. Halogenation can enhance the binding affinity and specificity of a peptide for its biological target. Furthermore, the iodine atom can serve as a reactive site for cross-coupling reactions, such as the Suzuki or Stille couplings, enabling the synthesis of more complex derivatives with tailored functions, including fluorescent probes or macrocyclic structures. nih.govbeilstein-journals.org
The unique structure of iodo-D-phenylalanine derivatives is explored in the design of peptides that can target specific cellular receptors with high precision. chemimpex.com Enhanced efficacy of pharmaceuticals often relies on their ability to selectively interact with target receptors on diseased cells while avoiding healthy tissues. Research has shown that certain amino acid transporters, which are often overexpressed in cancer cells to meet their high metabolic demands, can be exploited for targeted drug delivery.
For instance, studies on the 2-iodo-D-phenylalanine isomer have revealed that it is likely transported by the L-type amino acid transporter 1 (LAT1) system. ugent.be The LAT1 system is known to be highly active in proliferating tissues, including various types of tumors. ugent.beresearchgate.net By incorporating an iodo-D-phenylalanine analogue like this compound into a peptide, it is possible to create a therapeutic agent that is preferentially taken up by cancer cells via these transporters. This targeted approach aims to concentrate the therapeutic effect at the tumor site, thereby enhancing efficacy. ugent.be
Applications in Targeted Drug Delivery Systems
This compound and its derivatives are valuable in the development of targeted drug delivery systems, particularly in the field of oncology. chemimpex.com The iodine atom on the phenyl ring can be replaced with a radioactive isotope of iodine, such as Iodine-123, Iodine-124, or Iodine-131. ontosight.ai This process, known as radiolabeling, transforms the molecule into a radiopharmaceutical.
These radiolabeled amino acid analogues can be used for both diagnostic imaging and targeted radionuclide therapy. ontosight.ai When labeled with a positron-emitting isotope like I-124, the compound can be used in Positron Emission Tomography (PET) to visualize tumors that have high uptake of the amino acid. ontosight.ai When labeled with a beta-emitting isotope like I-131, the compound acts as a therapeutic agent, delivering a cytotoxic dose of radiation directly to the tumor cells that absorb it. ontosight.ainih.gov A preliminary in-vivo study using [131I]-2-iodo-D-phenylalanine demonstrated a significant reduction in tumor growth in mice, highlighting the potential of such compounds as agents for radionuclide therapy. nih.gov The ability to attach these molecules to other biomolecules, a process known as bioconjugation, further expands their application in developing targeted therapies. chemimpex.comchemimpex.com
| Isomer | Tumor Cell Line | Application | Key Finding | Reference |
|---|---|---|---|---|
| 2-iodo-D-phenylalanine | R1M (Rhabdomyosarcoma) | Radionuclide Therapy | Specifically reduces tumor growth in nude mice. | nih.gov |
| 2-iodo-D-phenylalanine | Various (A549, A2058, C6, etc.) | Tumor Imaging (SPECT) | Shows high and specific tumor uptake with faster blood clearance compared to the L-isomer. | ugent.beresearchgate.net |
| 4-iodo-D-phenylalanine | General Cancer Models | PET Imaging & Targeted Therapy | Can be labeled with radioactive iodine for creating targeted imaging and therapeutic agents. | ontosight.ai |
Investigation of Pharmacological Properties and Therapeutic Potential of D-Phenylalanine Derivatives
D-phenylalanine derivatives, including this compound, are a subject of significant research due to their unique pharmacological properties that differ from their naturally occurring L-counterparts. While L-phenylalanine is an essential amino acid used by the body to synthesize proteins and neurotransmitters, the synthetic D-form is resistant to enzymatic breakdown and exhibits distinct therapeutic potential. medicalnewstoday.com Research has primarily focused on its role in pain management, neurotransmitter modulation, and enzyme inhibition. chemimpex.com
One of the most studied applications of D-phenylalanine (DPA) is in pain management. chemimpex.com The proposed mechanism for its analgesic effect is the inhibition of enzymes that degrade endorphins and enkephalins, which are the body's natural pain-relieving peptides. chemimpex.com Specifically, DPA is thought to inhibit carboxypeptidase A, an enzyme that breaks down enkephalins. nih.gov By blocking this enzyme, DPA may increase the levels and prolong the activity of endorphins and enkephalins in the nervous system, leading to pain relief. researchgate.net
This property has led to investigations of DPA as a potential treatment for chronic pain conditions. nih.gov Some studies suggest that DPA may be beneficial for patients with chronic, intractable pain. nih.gov However, results from clinical research have been mixed. For example, a double-blind crossover study in 30 chronic pain patients found no significant analgesic effect from D-phenylalanine when compared to a placebo. nih.gov Another study in a primate model also failed to demonstrate a naloxone-reversible analgesic effect, questioning the opioid-mediated mechanism in primates. nih.gov Despite the conflicting results, the potential for D-phenylalanine derivatives to modulate the endogenous analgesia system remains an active area of research. researchgate.net
Phenylalanine is a critical precursor for the synthesis of several key neurotransmitters. metwarebio.com The body converts phenylalanine into tyrosine, which is then used to produce catecholamines such as dopamine, norepinephrine, and epinephrine. medicalnewstoday.com These neurotransmitters are essential for regulating mood, cognition, alertness, and stress response. medicalnewstoday.commetwarebio.com
Given this biochemical pathway, D-phenylalanine derivatives are being investigated for their potential to modulate neurotransmitter systems and influence neurological and mood disorders. chemimpex.com Some studies suggest that D-phenylalanine may have antidepressant effects by influencing neurotransmitter activity. It is explored in research for its potential to enhance mood and cognitive function, particularly in conditions like depression. chemimpex.comnih.gov The rationale is that by influencing the availability of precursors or modulating the activity of related enzymes, these compounds could help correct imbalances in neurotransmitter systems that are thought to underlie such disorders. nih.gov The use of this compound in neuroscience research helps in understanding the mechanisms of action related to various neurological disorders. chemimpex.com
| Therapeutic Area | Proposed Mechanism | Potential Application | Reference |
|---|---|---|---|
| Pain Management | Inhibition of enkephalin-degrading enzymes (enkephalinase). | Relief from chronic pain. | chemimpex.comnih.gov |
| Mood Disorders | Modulation of neurotransmitter activity (e.g., dopamine, norepinephrine). | Treatment of depression. | chemimpex.com |
| Neurological Disorders | Serves as a precursor to neurotransmitters. | Studying mechanisms of neurological disorders. | chemimpex.com |
The development of therapeutic agents often relies on the principle of enzyme inhibition, and D-phenylalanine derivatives are explored for this purpose. As discussed, the primary example is the inhibition of enkephalinase enzymes to produce an analgesic effect. nih.gov This makes these compounds protease inhibitors, a class of drugs with wide therapeutic applications. nih.gov
The modification of the D-phenylalanine structure, such as through halogenation, can enhance its stability and ability to interact with biological targets like enzymes. The introduction of the iodine atom in this compound can improve its binding affinity and selectivity for a target enzyme, potentially leading to a more potent and specific therapeutic agent. Beyond pain management, the ability of phenylalanine derivatives to act as enzyme inhibitors is a strategy used in various therapeutic areas, including the development of treatments for cancer, where they may act as inhibitors of enzymes crucial for tumor growth. The development of phenylalanine analogs as selective inhibitors of enzymes in the metabolic pathways of plants has also been applied in the creation of novel herbicides.
Utility in Distributed Drug Discovery Methodologies
The strategic incorporation of chemically diverse and functionalized building blocks is fundamental to the success of distributed drug discovery (D3) methodologies. These collaborative research models rely on the generation and screening of large, varied compound libraries, often synthesized across multiple institutions. In this context, this compound emerges as a particularly valuable scaffold, offering unique advantages for creating novel peptide-based therapeutics in a decentralized research environment.
The core utility of this compound in D3 stems from its identity as a non-canonical, or unnatural, amino acid. The introduction of such building blocks into peptide synthesis allows for the creation of peptidomimetics with enhanced properties. Unlike natural peptides, these modified molecules can exhibit improved stability against enzymatic degradation, a critical factor for therapeutic viability. The D-configuration of the phenylalanine derivative further contributes to proteolytic resistance, as proteases typically recognize L-amino acids.
Distributed drug discovery projects often focus on rapidly generating and testing analogs of a known active compound to improve its efficacy or pharmacokinetic properties. A case study in D3 involved the synthesis of analogs of an anti-melanoma compound, where a key structural component was a phenylalanine derivative. umich.edu Methodologies were adapted to enable the synthesis of numerous phenylalanine methyl ester analogs in a distributed manner by students in educational laboratories. umich.eduacs.org This highlights the importance of having access to a diverse range of building blocks, including functionalized phenylalanines, to explore the structure-activity relationships (SAR) of lead compounds within a collaborative network.
The presence of the iodine atom on the phenyl ring of this compound is a key feature that enhances its utility in D3. This halogen atom can serve multiple purposes. Firstly, it can modulate the biological activity of the resulting peptide by altering its electronic properties and conformational preferences. Secondly, and perhaps more significantly for combinatorial and distributed chemistry, the iodo group acts as a versatile chemical handle for late-stage functionalization. nih.gov This allows for the further diversification of a peptide library after the initial synthesis. For instance, the iodine can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide array of new chemical moieties at that specific position. chemimpex.com This capacity for post-synthesis modification is highly advantageous in a distributed model, where different collaborators could potentially take a common core peptide and independently explore various modifications.
The generation of large, diverse chemical libraries is a cornerstone of modern drug discovery, including distributed efforts. mit.eduacs.org Methodologies like DNA-encoded library (DEL) technology, which allow for the screening of billions of compounds, rely on the availability of a vast array of chemical building blocks. nih.gov this compound, with its unique combination of a standard protecting group for solid-phase peptide synthesis (SPPS) and a functional handle for diversification, is an ideal candidate for inclusion in the synthesis of such libraries. chemimpex.com Its incorporation expands the chemical space that can be explored, increasing the probability of identifying novel hit compounds.
The table below summarizes the key properties and applications of this compound that make it suitable for use in distributed drug discovery.
| Property/Application | Relevance to Distributed Drug Discovery |
| Non-Canonical Amino Acid | Introduces novelty into peptide libraries, leading to potentially improved pharmacological properties such as stability and oral bioavailability. nih.govmdpi.com |
| Boc-Protecting Group | Compatible with standard solid-phase peptide synthesis (SPPS) protocols, facilitating its use across different laboratories in a distributed network. chemimpex.com |
| Iodine Functional Group | Allows for late-stage functionalization and diversification of peptide libraries, enabling parallel exploration of structure-activity relationships by multiple collaborators. nih.govchemimpex.com |
| D-Configuration | Enhances proteolytic stability of the resulting peptides, a desirable characteristic for therapeutic candidates. |
| Building Block for Combinatorial Libraries | Enables the generation of large and diverse peptide libraries for high-throughput screening, a central activity in many distributed drug discovery projects. umich.edumit.edu |
The following table details the physicochemical properties of this compound.
| Property | Value |
| CAS Number | 478183-66-3 |
| Molecular Formula | C14H18INO4 |
| Molecular Weight | 391.2 g/mol |
| Alternate Names | Boc-D-Phe(3-I)-OH; Boc-3-iodo-D-Phe-OH; (R)-Boc-2-amino-3-(3-iodophenyl)propionic acid scbt.com |
Chemical Biology Investigations and Mechanistic Insights
Molecular Imaging Agent Development using Radiolabeled Phenylalanine Analogs
Radiolabeled amino acids have become crucial tools in oncology for visualizing tumors, leveraging the increased metabolic rate and overexpression of amino acid transporters in cancer cells. nih.govnih.gov Phenylalanine analogs, in particular, have been a major focus of development for both Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov
The design of PET tracers often involves labeling amino acid analogs with positron-emitting radionuclides like Fluorine-18 (¹⁸F). nih.gov While direct PET applications using radioiodine are less common, the principles derived from developing fluorinated D-phenylalanine analogs are highly relevant. A key concept in designing these tracers is to exploit the differences in metabolic pathways between enantiomers. nih.gov The D-enantiomer of phenylalanine, unlike its natural L-counterpart, is not incorporated into proteins. nih.gov This characteristic is advantageous for a PET tracer, as it can lead to reduced accumulation in healthy tissues, thereby potentially increasing the tumor-to-background ratio and providing clearer tumor delineation. nih.gov
PET tracers based on amino acids, such as O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), are particularly effective for imaging brain tumors due to the low uptake of amino acids in normal brain tissue. nih.gov The development of D-amino acid analogs like 3-D-[¹⁸F]fluorophenylalanine aims to improve upon existing tracers by offering potentially better tumor specificity. nih.govmdpi.com Preclinical evaluations of these D-isomers have shown they enable high-quality visualization of tumors, making them promising candidates for further clinical studies. nih.govmdpi.com
The development of SPECT tracers has successfully utilized radioiodinated phenylalanine analogs, particularly those labeled with Iodine-123 (¹²³I). The compound [¹²³I]-2-iodo-D-phenylalanine was developed as a potential tumor-specific tracer for SPECT imaging. nih.gov In vivo evaluation in animal models demonstrated that [¹²³I]-2-iodo-D-phenylalanine is metabolically stable and exhibits high, fast, and specific uptake in tumors. nih.gov
Key characteristics of this D-isomer as a SPECT tracer include rapid clearance from the blood and clearance through the kidneys to the bladder. nih.gov This pharmacokinetic profile is highly desirable for an imaging agent, as it leads to improved tumor contrast over time. nih.gov Studies have shown that while the tracer has a modest tumor retention of around 4%, the tumor contrast can increase significantly, up to 350% at 19 hours after injection. nih.gov These promising results suggest that [¹²³I]-2-iodo-D-phenylalanine is a valuable candidate for diagnostic oncologic imaging. nih.gov Furthermore, the potential for labeling with Iodine-131 (¹³¹I), a therapeutic radioisotope, opens avenues for developing a theranostic agent for systemic radionuclide therapy. nih.govnih.gov
Direct comparisons between the D- and L-enantiomers of radiolabeled iodophenylalanine have provided critical insights for optimizing tumor imaging agents. Both [¹²³I]-2-iodo-L-phenylalanine and its D-isomer have shown high and specific uptake in various tumor models. rug.nlresearchgate.net However, significant differences in their pharmacokinetic properties have been observed.
| Characteristic | L-Isomer ([¹²³I]-2-iodo-L-phenylalanine) | D-Isomer ([¹²³I]-2-iodo-D-phenylalanine) | Reference |
|---|---|---|---|
| Tumor Uptake | High and specific | High and specific; similar to L-isomer | rug.nl, researchgate.net |
| Blood Clearance | Slower | Faster | rug.nl, researchgate.net, nih.gov |
| Tumor Contrast | Good | Enhanced compared to L-isomer | |
| Radiation Dose to Organs | Higher | Lower due to faster clearance | rug.nl, researchgate.net |
| Overall Diagnostic Potential | Promising | More promising due to better imaging characteristics |
Elucidation of Amino Acid Transporter Systems (e.g., LAT1)
The efficacy of radiolabeled phenylalanine analogs as tumor imaging agents is intrinsically linked to their interaction with amino acid transporters, which are frequently overexpressed in cancer cells. nih.gov The L-type amino acid transporter 1 (LAT1) is a primary transporter for large neutral amino acids and is a key player in the uptake of these tracers. nih.govnih.gov
LAT1 is responsible for transporting large neutral amino acids with branched or aromatic side chains, such as phenylalanine. nih.gov A crucial feature of LAT1 for the development of D-amino acid tracers is its lack of stereospecificity. nih.govnih.gov The transporter shows a high affinity for both L- and D-amino acids, allowing for the effective uptake of D-isomers like [¹²³I]-2-iodo-D-phenylalanine into tumor cells. researchgate.net
Research into the structure-activity relationship has shown that the position of the iodine atom on the phenylalanine ring significantly influences the affinity for LAT1. nih.gov An iodo group at the 2-position or 3-position of the benzene (B151609) ring markedly increases the affinity for LAT1 compared to the parent phenylalanine molecule. nih.govnih.gov This enhanced affinity is believed to result from interactions with a hydrophobic subpocket within the transporter. nih.gov The uptake mechanism for these analogs is consistent with the known function of LAT1, which operates as a sodium-independent, obligatory exchanger, transporting one amino acid into the cell while exporting another. researchgate.net
| Compound | Relative LAT1 Affinity | Relative LAT2 Affinity | Reference |
|---|---|---|---|
| L-Phenylalanine (Phe) | Baseline | Baseline | nih.gov |
| 2-iodo-L-phenylalanine (2-I-Phe) | Increased | Unaltered | nih.gov |
| 3-iodo-L-phenylalanine (3-I-Phe) | Increased | Increased | nih.gov |
| 4-iodo-L-phenylalanine (4-I-Phe) | Comparable to Phe | Increased | nih.gov |
The upregulation of LAT1 is a common feature across many types of cancer and is often correlated with tumor growth, prognosis, and angiogenesis. nih.govnih.gov This makes LAT1 an excellent target for cancer diagnostics. nih.gov Tracers like iodinated D-phenylalanine, which are substrates for LAT1, can accumulate in tumors, allowing for their visualization and characterization. researchgate.netnih.gov
High LAT1 expression, as detected by these specific tracers, is often associated with a poor prognosis in various solid tumors, including pancreatic cancer. nih.gov Therefore, imaging with these agents can provide valuable prognostic information. nih.gov Furthermore, LAT1-specific imaging can help differentiate malignant tumors from inflammation or benign lesions, leading to more accurate diagnosis and staging. nih.govnih.gov Looking forward, this imaging modality could play a crucial role in personalized medicine by helping to select patients who might benefit from LAT1-targeted therapies and by monitoring the response to such treatments. nih.gov
Probing Protein-Protein Interactions and Enzyme Activity in Biological Settings
The introduction of iodinated phenylalanine residues into peptide sequences serves as a powerful method for investigating molecular recognition events. The iodine atom, being large and polarizable, can introduce subtle steric and electronic perturbations that can modulate binding affinities and provide a means for biophysical characterization. While research has more frequently focused on the L-isomer, the principles underlying its use as a probe are directly applicable to the D-enantiomer.
General literature suggests that Boc-3-iodo-L-phenylalanine is employed in research focused on protein interactions and enzyme activity. chemimpex.com The Boc (tert-butyloxycarbonyl) protecting group facilitates its use in solid-phase peptide synthesis, allowing for its site-specific incorporation into peptide chains. Once incorporated, the iodinated side chain can serve as a heavy-atom probe or a unique spectroscopic marker.
One notable example of an iodinated phenylalanine analog in action is the use of p-iodo-L-phenylalanine to study the binding of proline-rich peptides to SH3 domains. In these studies, the iodinated residue acts as a collisional quencher of tryptophan fluorescence. By strategically placing the iodinated phenylalanine at different positions within the peptide and monitoring the quenching of a tryptophan residue in the SH3 binding pocket, researchers can deduce the orientation of the bound peptide. This approach provides clear, low-resolution structural information about the protein-peptide complex in a rapid and reliable manner.
In the context of enzyme activity, iodinated amino acids can be incorporated into peptide-based inhibitors or substrates. The modified residue can influence the kinetics of enzyme inhibition, providing insights into the structure-activity relationship. For instance, peptide inhibitors targeting specific enzymes can be synthesized with Boc-3-iodo-D-phenylalanine to explore how the introduction of a bulky, electronegative atom at the meta position of the phenyl ring affects binding to the active site. The D-configuration can also confer resistance to proteolytic degradation, a desirable property for therapeutic peptides.
| Probe | Biological System | Technique | Key Finding |
|---|---|---|---|
| p-iodo-L-phenylalanine | SH3 Domain-Peptide Interaction | Fluorescence Quenching | Determination of peptide binding orientation |
| Boc-3-iodo-L-phenylalanine | General Protein Interactions | Peptide Synthesis & Biophysical Assays | Used as a building block for interaction probes chemimpex.com |
| Iodinated Peptides | Enzyme Inhibition Studies | Enzyme Kinetics | Investigation of structure-activity relationships |
Application as Fluorescent Probes in Biological Studies
While iodinated aromatic amino acids are not intrinsically fluorescent in the conventional sense, their utility in fluorescence-based biological studies is primarily derived from their ability to act as efficient quenchers of fluorescence. The heavy iodine atom can induce quenching of nearby fluorophores, such as tryptophan, through a mechanism known as the heavy-atom effect, which promotes intersystem crossing to the non-emissive triplet state.
This quenching property allows for the design of sensitive assays to monitor protein conformational changes and binding events. For example, a protein could be engineered to contain a tryptophan residue and an iodinated phenylalanine at specific locations. A change in the protein's conformation that brings these two residues into close proximity would result in a decrease in fluorescence intensity. This principle can be applied to study protein folding, ligand binding, and the dynamics of protein-protein interactions.
Although direct use as a fluorescent emitter is not a primary application, the incorporation of iodinated phenylalanines can be part of a larger probe system. For instance, a peptide containing this compound could also be labeled with a fluorescent dye. The interaction of this dual-labeled peptide with its target protein could then be monitored by changes in the fluorescence of the dye, potentially influenced by the local environment created by the iodinated residue.
| Application | Principle | Information Gained |
|---|---|---|
| Fluorescence Quenching | Heavy-atom effect of iodine on nearby fluorophores (e.g., Tryptophan) | Distance-dependent information on protein conformation and binding |
| Component of a Larger Probe | Modulation of the properties of an attached fluorophore | Reporting on the local environment upon binding or conformational change |
Conformational and Dynamic Studies of Phenylalanine Side Chains within Protein Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure and dynamics in solution. The incorporation of isotopically labeled unnatural amino acids can provide unique NMR-active probes at specific sites within a protein. While direct NMR studies specifically utilizing this compound are not prevalent, the introduction of fluorinated phenylalanines is a well-established technique in ¹⁹F-NMR studies of proteins. Analogously, the iodine atom in iodophenylalanine, although not a commonly used NMR nucleus for biological studies, could potentially be observed or could perturb the chemical shifts of nearby protons, providing structural restraints.
Molecular dynamics (MD) simulations offer a computational approach to investigate the conformational landscape and dynamics of proteins at an atomic level. The incorporation of an unnatural amino acid like 3-iodo-D-phenylalanine into a protein model for MD simulations can provide valuable insights. Simulations can predict how the bulky and polarizable iodine atom affects the local side-chain packing and the dynamics of the phenyl ring. Furthermore, MD simulations can be used in conjunction with experimental data, such as that from NMR or fluorescence studies, to generate a more complete picture of the protein's behavior. For instance, simulations can help to interpret the structural consequences of fluorescence quenching observed experimentally or to understand the energetic barriers to side-chain rotation.
| Technique | Probe | Application | Insights Gained |
|---|---|---|---|
| X-ray Crystallography | p-iodo-L-phenylalanine | SAD Phasing | Facilitates protein structure determination with minimal structural perturbation. |
| NMR Spectroscopy (Analogous) | Fluorinated Phenylalanines | Site-specific ¹⁹F-NMR | Provides information on local environment and conformational changes. |
| Molecular Dynamics Simulations | 3-iodo-D-phenylalanine (in silico) | Computational Modeling | Predicts effects on side-chain dynamics, packing, and conformational preferences. |
Future Research Directions and Translational Impact
Development of Multi-Functionalized Phenylalanine Derivatives for Integrated Applications
The chemical structure of Boc-3-iodo-D-phenylalanine is a versatile scaffold for creating multi-functionalized derivatives with integrated diagnostic and therapeutic (theranostic) capabilities. The iodine atom can be a site for introducing radioisotopes for imaging or radiotherapy, while the amino and carboxyl groups allow for its incorporation into peptides or conjugation to other molecules. chemimpex.comchemimpex.com
Future research is focused on leveraging these features to create sophisticated molecular constructs. One major area is in peptide synthesis, where incorporating this compound can enhance the biological activity and stability of peptide-based drugs. chemimpex.com The presence of the iodine atom can also facilitate imaging or improve the pharmacokinetic properties of the final compound. chemimpex.com
A key strategy involves using the iodinated phenylalanine as a precursor for further chemical modifications. For example, researchers have developed methods to convert N-Boc-p-iodo-L-phenylalanine into N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine. nih.govresearchgate.net This stannylated derivative serves as a crucial intermediate for radioiodination reactions, allowing for the efficient preparation of radiolabeled phenylalanine derivatives that can be directly used in peptide synthesis. nih.gov This approach enables the creation of peptides with a built-in radiolabel for applications in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging. The development of such multi-functional derivatives, combining targeting moieties, imaging agents, and therapeutic payloads, represents a significant step towards personalized medicine.
High-Throughput Screening and Combinatorial Chemistry for Novel Analog Discovery
The discovery of novel drug candidates relies heavily on the ability to synthesize and test large numbers of molecules for biological activity. High-throughput screening (HTS) and combinatorial chemistry are powerful tools for this purpose. This compound is an ideal starting material for generating diverse chemical libraries.
Combinatorial chemistry can be used to create a multitude of analogs by systematically modifying the core structure. For instance, the Boc-protecting group can be removed and the free amine can be acylated with a wide array of carboxylic acids. Similarly, the carboxylic acid group can be converted into various amides or esters. The iodine atom itself can be replaced through cross-coupling reactions to introduce different functional groups onto the phenyl ring.
Once these libraries of novel phenylalanine analogs are created, HTS assays can be employed to rapidly screen them for desired biological effects. For example, fluorescence-based assays have been successfully developed to screen for inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are important targets in cancer immunotherapy. nih.gov A similar approach could be used to test libraries derived from this compound against other therapeutic targets, such as specific receptors or enzymes implicated in disease. chemimpex.com The suitability of such assays for screening tens of thousands of compounds in 384- or 1536-well formats demonstrates the potential for accelerating the discovery of new lead compounds. nih.gov
Expansion of Therapeutic Applications beyond Current Modalities
Radioiodinated derivatives of phenylalanine have already shown promise as agents for cancer imaging and therapy. nih.gov Specifically, radioiodinated 4-iodo-L-phenylalanine has been investigated for diagnosing and treating gliomas, as the L-amino acid transporter 1 (LAT1) is often overexpressed in these cancer cells. nih.govnih.gov Clinical studies have demonstrated that 4-[131I]Iodo-L-phenylalanine ([131I]IPA) is a promising agent for the endoradiotherapy of gliomas, showing measurable anti-tumor effects. nih.govuu.nl
Future research aims to expand these therapeutic applications. This includes exploring the use of D-isomers like this compound, which may have different transport mechanisms or metabolic fates, potentially offering advantages in targeting specific tumors or reducing off-target effects. The development of D-amino acid-containing peptides can lead to increased resistance to enzymatic degradation, prolonging their therapeutic effect.
Furthermore, the therapeutic paradigm could be extended to other types of cancers that exhibit upregulation of amino acid transporters. nih.gov The versatility of the iodinated phenylalanine scaffold allows for the use of different iodine radioisotopes. For example, while 131I is a beta-emitter suitable for therapy, 123I is used for SPECT imaging, allowing for patient selection and treatment monitoring. nih.gov Future work could investigate the use of other radionuclides, including alpha-emitters, which deliver highly potent, short-range radiation, potentially leading to more effective tumor cell killing with less damage to surrounding healthy tissue. The intrinsic properties of the iodinated compound itself may also confer cytostatic or radiosensitizing effects, making it a candidate for combination therapies with external beam radiation. uu.nl
Advancements in Stereoselective Synthesis for Industrial-Scale Production
The therapeutic efficacy of chiral molecules often depends on a single enantiomer. Therefore, the ability to produce enantiomerically pure amino acids like this compound on a large scale is crucial for clinical translation and commercial viability. google.com While traditional chemical synthesis often produces a racemic mixture (an equal mix of D- and L-isomers), significant advancements have been made in stereoselective synthesis to overcome this limitation. nih.gov
Enzymatic methods are particularly promising for industrial-scale production due to their high specificity. google.com One established technique is kinetic resolution, where an enzyme, such as an aminoacylase, selectively acts on one enantiomer in a racemic mixture, allowing for the separation of the desired isomer. google.comnih.gov However, this method has a maximum theoretical yield of 50%. google.com
A more advanced and efficient approach is dynamic kinetic resolution. This process combines the enzymatic resolution step with a racemase enzyme (like N-acyl amino acid racemase) that continuously converts the unwanted enantiomer back into the racemic mixture. This allows the reaction to proceed to a theoretical yield of nearly 100%, making the process much more economically viable for industrial production. google.com Another powerful enzymatic approach involves transaminases. Engineered transaminase enzymes can be used in whole-cell biotransformations to synthesize a wide variety of L- and D-amino acids from corresponding α-keto acid substrates with high purity. researchgate.net These advancements in biocatalysis and process engineering are critical for ensuring a cost-effective and scalable supply of enantiomerically pure this compound for future therapeutic and research applications. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What is the role of Boc-3-iodo-D-Phenylalanine in peptide synthesis, and how does its iodine substituent influence experimental design?
- Methodological Answer : The tert-butoxycarbonyl (Boc) group protects the amino function during solid-phase peptide synthesis (SPPS), enabling selective deprotection for sequential coupling . The iodine atom at the 3-position introduces steric and electronic effects, which may alter coupling efficiency or peptide secondary structure. Researchers must optimize reaction conditions (e.g., solvent polarity, temperature) to mitigate steric hindrance during amino acid activation. Characterization via HPLC and mass spectrometry is critical to confirm peptide integrity .
Q. How can researchers validate the purity and identity of this compound in synthetic workflows?
- Methodological Answer : Combine spectroscopic techniques (e.g., H/C NMR for verifying iodine substitution and Boc protection) with chromatographic methods (HPLC for purity >95%). For novel derivatives, elemental analysis or X-ray crystallography may be required to confirm structural identity. Cross-referencing with literature-reported spectral data (e.g., CAS 273221-75-3) is essential .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives during protein interaction studies?
- Methodological Answer : Discrepancies in NMR or IR spectra may arise from solvent effects, tautomerism, or impurities. Use control experiments with unmodified Boc-D-phenylalanine to isolate iodine-specific spectral features. Computational modeling (e.g., DFT for electronic properties) can predict iodine’s impact on resonance patterns. If inconsistencies persist, validate via independent synthesis or alternative techniques like circular dichroism (CD) for conformational analysis .
Q. How does the iodine atom in this compound affect protein folding kinetics, and what experimental frameworks quantify this?
- Methodological Answer : The iodine atom’s polarizability and van der Waals radius may disrupt hydrophobic interactions or stabilize halogen bonds. Use stopped-flow fluorescence or time-resolved CD to monitor folding kinetics. Compare with non-iodinated analogs to isolate iodine’s contribution. Statistical models (e.g., Arrhenius plots for activation energy) can correlate structural perturbations with thermodynamic parameters .
Q. What are the limitations of using this compound in in vivo studies, and how can researchers mitigate them?
- Methodological Answer : The Boc group’s stability under physiological conditions is a concern. Enzymatic or acidic deprotection in vivo may release toxic byproducts. Use cell-permeable analogs (e.g., pro-drug formulations) or post-synthetic deprotection strategies. Radiolabeled I derivatives can track metabolic pathways but require strict radiation safety protocols .
Methodological Frameworks for Research Design
Q. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for studying this compound’s bioactivity?
- Example :
- Feasible : Assess iodine’s role in peptide-receptor binding using SPR (surface plasmon resonance).
- Novel : Investigate halogen bonding in peptide-MHC interactions.
- Ethical : Exclude in vivo trials until cytotoxicity is ruled out via in vitro assays.
- Relevant : Link findings to therapeutic peptide engineering for autoimmune diseases .
Q. What statistical models are appropriate for analyzing dose-response data involving iodine-modified peptides?
- Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC values. For small sample sizes, apply Bayesian hierarchical models to account for variability. Report confidence intervals and p-values with multiplicity corrections (e.g., Bonferroni) to avoid Type I errors .
Data Reporting and Reproducibility
Q. How should researchers document synthetic protocols for this compound to ensure reproducibility?
- Guidelines :
- Primary Manuscript : Include reaction stoichiometry, solvent systems, and purification methods (e.g., column chromatography gradients).
- Supplementary Data : Provide raw spectral files (NMR, HPLC traces) and detailed crystallization conditions. Use IUPAC nomenclature consistently .
Q. What criteria distinguish robust vs. flawed experimental designs in halogenated amino acid research?
- Evaluation Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
